Cas no 1018506-37-0 (3-(2-Aminophenyl)-N-methylpropanamide)

3-(2-Aminophenyl)-N-methylpropanamide is a synthetic organic compound featuring an aminophenyl moiety linked to a methylpropanamide group. This structure imparts versatility in pharmaceutical and chemical synthesis, particularly as an intermediate in the development of bioactive molecules. The presence of both an aromatic amine and an amide functional group allows for further derivatization, making it valuable in medicinal chemistry for drug discovery and optimization. Its well-defined molecular architecture ensures consistent reactivity, facilitating controlled modifications. The compound is typically characterized by high purity and stability under standard conditions, ensuring reliable performance in research and industrial applications. Proper handling and storage are recommended to maintain its integrity.
3-(2-Aminophenyl)-N-methylpropanamide structure
1018506-37-0 structure
Product name:3-(2-Aminophenyl)-N-methylpropanamide
CAS No:1018506-37-0
MF:C10H14N2O
MW:178.230962276459
MDL:MFCD10022153
CID:1071161
PubChem ID:28748913

3-(2-Aminophenyl)-N-methylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Aminophenyl)-N-methylpropanamide
    • 3-(2-aminophenyl)-N-methylpropanamide(SALTDATA: FREE)
    • Ambcb4032084
    • ARONIS023819
    • ARONIS23767
    • BBL022931
    • CTK6I4312
    • SBB080459
    • STL070977
    • 3-(2-aminophenyl)-N-methylpropanamide(SALTDATA
    • MFCD10022153
    • 3-(2-aminophenyl)-N-methyl-propanamide
    • AKOS005111160
    • 1018506-37-0
    • DTXSID90651606
    • CS-0315325
    • VS-07281
    • MDL: MFCD10022153
    • Inchi: InChI=1S/C10H14N2O/c1-12-10(13)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3,(H,12,13)
    • InChI Key: SXGFVJFXFLKIKN-UHFFFAOYSA-N
    • SMILES: CNC(CCC1=CC=CC=C1N)=O

Computed Properties

  • Exact Mass: 178.110613074g/mol
  • Monoisotopic Mass: 178.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1Ų
  • XLogP3: 0.5

3-(2-Aminophenyl)-N-methylpropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
048777-500mg
3-(2-Aminophenyl)-N-methylpropanamide
1018506-37-0
500mg
2843.0CNY 2021-07-13
TRC
A615833-100mg
3-(2-Aminophenyl)-N-methylpropanamide
1018506-37-0
100mg
$ 65.00 2022-06-08
1PlusChem
1P008VO8-5g
3-(2-Aminophenyl)-N-methylpropanamide
1018506-37-0 95%
5g
$212.00 2025-02-24
eNovation Chemicals LLC
Y1250042-5g
3-(2-aminophenyl)-N-methylpropanamide
1018506-37-0 95%
5g
$315 2025-02-22
1PlusChem
1P008VO8-1g
3-(2-Aminophenyl)-N-methylpropanamide
1018506-37-0 95%
1g
$61.00 2025-02-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
048777-500mg
3-(2-Aminophenyl)-N-methylpropanamide
1018506-37-0
500mg
2843CNY 2021-05-07
TRC
A615833-50mg
3-(2-Aminophenyl)-N-methylpropanamide
1018506-37-0
50mg
$ 50.00 2022-06-08
TRC
A615833-500mg
3-(2-Aminophenyl)-N-methylpropanamide
1018506-37-0
500mg
$ 80.00 2022-06-08
A2B Chem LLC
AE13496-1g
3-(2-aminophenyl)-N-methylpropanamide
1018506-37-0 95%
1g
$61.00 2024-04-20
eNovation Chemicals LLC
Y1250042-1g
3-(2-aminophenyl)-N-methylpropanamide
1018506-37-0 95%
1g
$125 2025-02-18

Additional information on 3-(2-Aminophenyl)-N-methylpropanamide

Introduction to 3-(2-Aminophenyl)-N-methylpropanamide (CAS No. 1018506-37-0)

3-(2-Aminophenyl)-N-methylpropanamide, with the CAS number 1018506-37-0, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its potential applications in drug development and its unique chemical structure. The presence of both an amine group and an amide linkage makes it a versatile intermediate for synthesizing more complex molecules, which are essential in the creation of novel therapeutic agents.

The molecular structure of 3-(2-Aminophenyl)-N-methylpropanamide consists of a phenyl ring substituted with an amino group at the 2-position, connected to a propyl chain that terminates with an amide group. This configuration allows for a wide range of chemical modifications, making it a valuable building block in organic synthesis. The compound's solubility and stability under various conditions further enhance its utility in laboratory settings and industrial processes.

In recent years, there has been growing interest in exploring the pharmacological properties of 3-(2-Aminophenyl)-N-methylpropanamide. Research has indicated that this compound may exhibit biological activity by interacting with specific targets in biological systems. For instance, studies have suggested that it could potentially inhibit certain enzymes or receptors involved in inflammatory pathways. Such findings have prompted further investigation into its role as a lead compound for developing new medications.

The synthesis of 3-(2-Aminophenyl)-N-methylpropanamide involves multi-step organic reactions, typically starting from readily available precursors such as aniline derivatives and methyl propanoate. The process often requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize the production process. These methods not only improve efficiency but also minimize byproduct formation, making the synthesis more sustainable.

One of the most compelling aspects of 3-(2-Aminophenyl)-N-methylpropanamide is its potential in medicinal chemistry. Researchers have been exploring its derivatives to identify compounds with enhanced pharmacological properties. For example, modifications to the phenyl ring or the propyl chain can alter the compound's bioavailability and binding affinity to biological targets. Such structural modifications are crucial in drug discovery, as they can lead to the development of more effective and targeted therapies.

The use of computational methods has also played a significant role in understanding the behavior of 3-(2-Aminophenyl)-N-methylpropanamide. Molecular modeling techniques allow scientists to predict how this compound might interact with biological molecules, such as proteins or nucleic acids. These predictions can guide experimental design and help identify promising candidates for further testing. Additionally, computational studies can provide insights into the compound's metabolic pathways and potential side effects, which are critical considerations in drug development.

In conclusion, 3-(2-Aminophenyl)-N-methylpropanamide (CAS No. 1018506-37-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structure and chemical properties make it a valuable intermediate for synthesizing complex molecules, while its biological activity suggests possible applications in therapeutic interventions. As research continues to uncover new insights into this compound, it is likely to remain a key player in the advancement of medicinal chemistry.

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(CAS:1018506-37-0)3-(2-Aminophenyl)-N-methylpropanamide
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